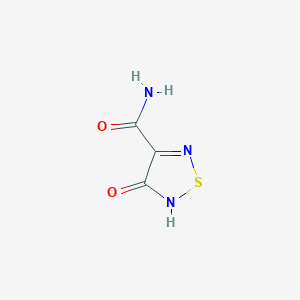
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide is an organic compound belonging to the class of thiadiazoles Thiadiazoles are five-membered aromatic heterocycles containing one sulfur atom and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide typically involves the acylation of hydrazones of oxamic acid thiohydrazides. The oxidation of the dihydrothiadiazole ring using hydrogen peroxide leads to the formation of 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydrothiadiazole ring can be oxidized to form 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides.
Substitution: The compound can participate in substitution reactions, particularly involving the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and phosphorus oxychloride for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides and other substituted thiadiazole derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to inhibit the activity of L-lactate dehydrogenase in Plasmodium falciparum . The compound’s structure allows it to chelate metal ions, which is crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid: This compound shares a similar thiadiazole ring structure but differs in its functional groups.
1,3,4-Thiadiazole derivatives: These compounds have similar antimicrobial properties and are synthesized using similar methods.
Uniqueness
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide is unique due to its specific structure, which allows it to undergo various chemical reactions and exhibit significant antimicrobial activity. Its ability to chelate metal ions and inhibit specific enzymes makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C3H3N3O2S |
|---|---|
Peso molecular |
145.14 g/mol |
Nombre IUPAC |
4-oxo-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C3H3N3O2S/c4-2(7)1-3(8)6-9-5-1/h(H2,4,7)(H,6,8) |
Clave InChI |
MHVGEDHUKRRQSV-UHFFFAOYSA-N |
SMILES canónico |
C1(=NSNC1=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


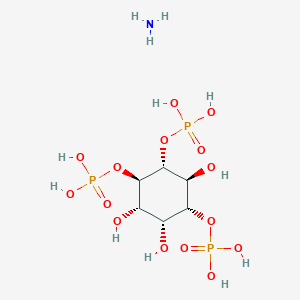
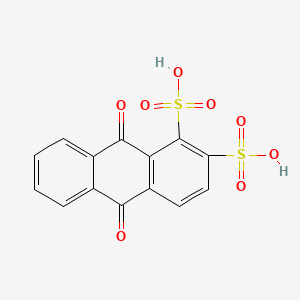
![(Z)-2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B13123813.png)
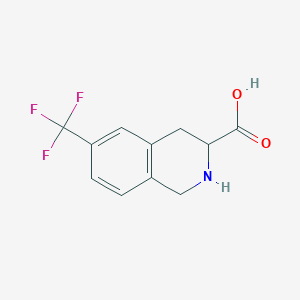
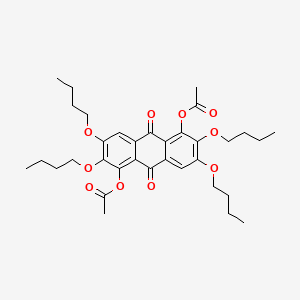
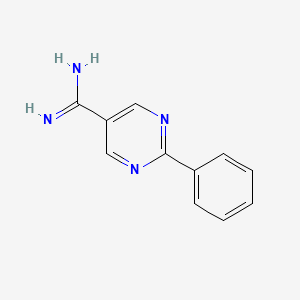
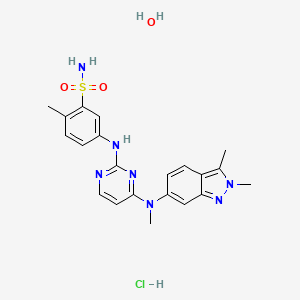
![2-(Tetrahydro-2H-pyran-4-yl)-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B13123837.png)

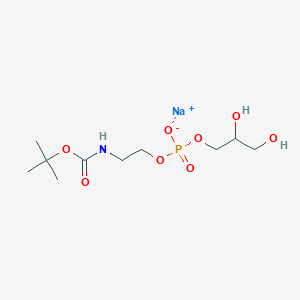
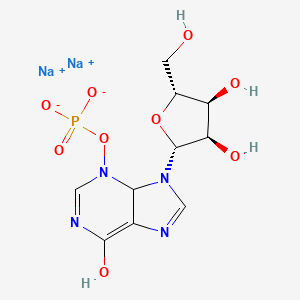
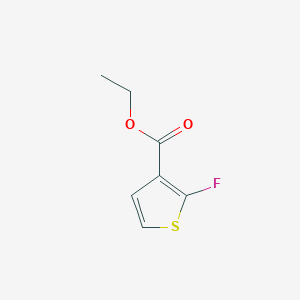
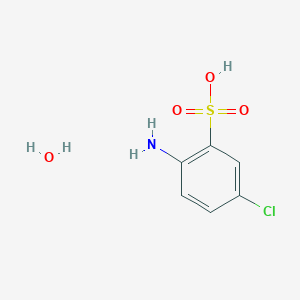
![9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13123881.png)
